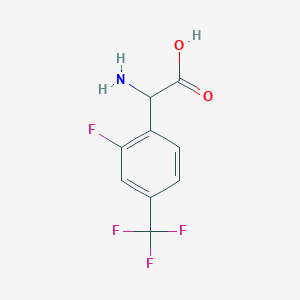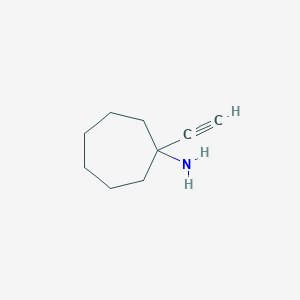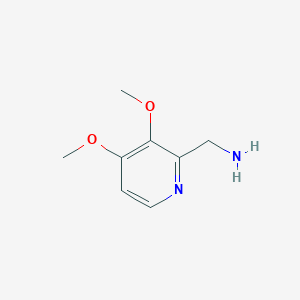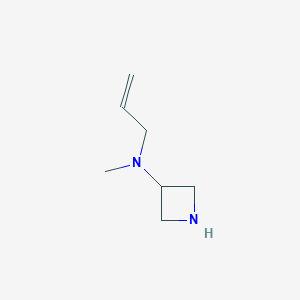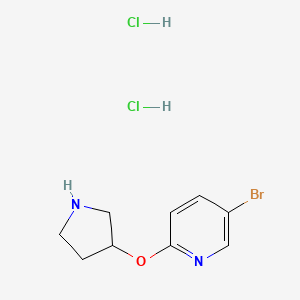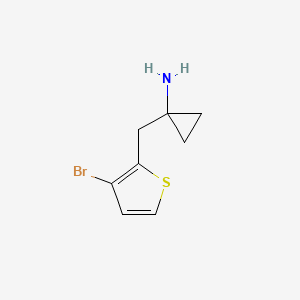
Methyl 2-cyclopropyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyclopropyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate: is an organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methylamino group, and a pyrazolyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-cyclopropyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclopropyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane.
Introduction of the Methylamino Group: This step involves the reaction of the cyclopropyl intermediate with methylamine under controlled conditions.
Formation of the Pyrazolyl Group: The final step involves the reaction of the intermediate with a pyrazole derivative, often under acidic or basic conditions to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 2-cyclopropyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazolyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyclopropyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-cyclopropyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-cyclopropyl-2-(amino)-3-(1h-pyrazol-1-yl)propanoate
- Methyl 2-cyclopropyl-2-(methylamino)-3-(1h-imidazol-1-yl)propanoate
- Methyl 2-cyclopropyl-2-(methylamino)-3-(1h-triazol-1-yl)propanoate
Comparison:
- Methyl 2-cyclopropyl-2-(amino)-3-(1h-pyrazol-1-yl)propanoate: Lacks the methyl group on the amino group, which may affect its reactivity and biological activity.
- Methyl 2-cyclopropyl-2-(methylamino)-3-(1h-imidazol-1-yl)propanoate: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical properties and potential applications.
- Methyl 2-cyclopropyl-2-(methylamino)-3-(1h-triazol-1-yl)propanoate: Features a triazole ring, which may confer unique reactivity and biological effects compared to the pyrazole derivative.
This detailed article provides a comprehensive overview of Methyl 2-cyclopropyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H17N3O2 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
methyl 2-cyclopropyl-2-(methylamino)-3-pyrazol-1-ylpropanoate |
InChI |
InChI=1S/C11H17N3O2/c1-12-11(9-4-5-9,10(15)16-2)8-14-7-3-6-13-14/h3,6-7,9,12H,4-5,8H2,1-2H3 |
InChI-Schlüssel |
QWKBIHKDDGIOCW-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(CN1C=CC=N1)(C2CC2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


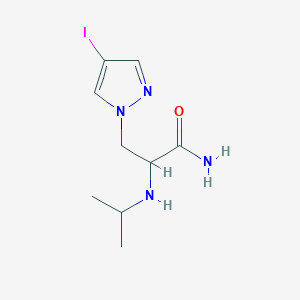
![3-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid](/img/structure/B13551234.png)
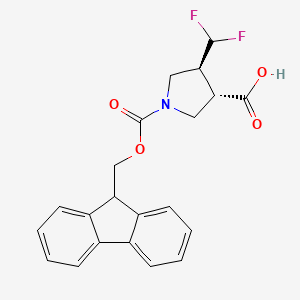
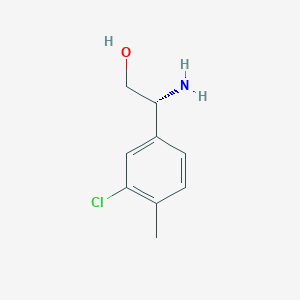
![4-{[(Tert-butoxy)carbonyl]amino}-5-hydroxypentanoic acid](/img/structure/B13551258.png)

